HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

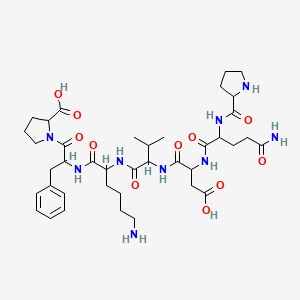

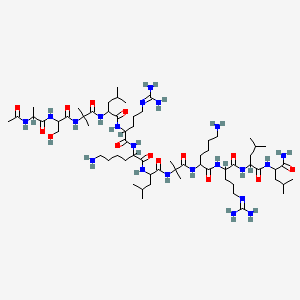

Protéine de cœur du VHC (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH: est un fragment peptidique dérivé de la protéine de cœur du virus de l'hépatite C (VHC). Cette séquence peptidique, composée de sept acides aminés, joue un rôle crucial dans les aspects structurels et fonctionnels du virus. La formule moléculaire de ce composé est C39H59N9O11 , et sa masse moléculaire est de 829,95 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la protéine de cœur du VHC (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH est généralement réalisée par synthèse peptidique en phase solide (SPPS) . Cette méthode implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La stratégie Fmoc (9-fluorenylméthyloxycarbonyl) est couramment utilisée pour protéger les groupes aminés pendant la synthèse .

Méthodes de production industrielle: En milieu industriel, la production de ce peptide implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le produit final est souvent lyophilisé pour obtenir une forme de poudre stable. Le peptide est stocké à basse température (-20°C à -70°C) pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions: La protéine de cœur du VHC (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH peut subir diverses réactions chimiques, notamment:

Oxydation: Cette réaction peut se produire au niveau des résidus méthionine ou cystéine, s'ils sont présents.

Réduction: Les ponts disulfures, s'il y en a, peuvent être réduits en thiols libres.

Substitution: Les résidus d'acides aminés peuvent être substitués pour étudier les relations structure-activité.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène ou autres agents oxydants.

Réduction: Dithiothréitol (DTT) ou β-mercaptoéthanol.

Substitution: Mutagénèse dirigée ou techniques de modification chimique.

Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des modifications spécifiques apportées à la séquence peptidique. Par exemple, l'oxydation peut conduire à des dérivés sulfoxydes ou sulfones, tandis que la réduction peut produire des groupes thiols libres .

Applications de recherche scientifique

La protéine de cœur du VHC (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH a plusieurs applications de recherche scientifique, notamment:

Chimie: Utilisée comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.

Biologie: Investigée pour son rôle dans l'assemblage et la fonction du virus VHC.

Médecine: Explorée comme cible potentielle pour le développement de médicaments antiviraux.

Industrie: Utilisée dans le développement de tests diagnostiques et d'agents thérapeutiques

Mécanisme d'action

Le mécanisme d'action de la protéine de cœur du VHC (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH implique son interaction avec diverses cibles moléculaires et voies au sein de la cellule hôte. Ce peptide est connu pour jouer un rôle dans l'assemblage de la nucléocapside virale, qui est essentielle à la réplication et à l'empaquetage du génome viral. Il interagit avec les protéines et les membranes de la cellule hôte, facilitant la formation de la particule virale .

Applications De Recherche Scientifique

HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in the assembly and function of the HCV virus.

Medicine: Explored as a potential target for antiviral drug development.

Industry: Utilized in the development of diagnostic assays and therapeutic agents

Mécanisme D'action

The mechanism of action of HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH involves its interaction with various molecular targets and pathways within the host cell. This peptide is known to play a role in the assembly of the viral nucleocapsid, which is essential for the replication and packaging of the viral genome. It interacts with host cell proteins and membranes, facilitating the formation of the viral particle .

Comparaison Avec Des Composés Similaires

Composés similaires:

Protéine de cœur du VHC (59-68): Un autre fragment peptidique de la protéine de cœur du VHC.

Protéine de cœur du VHC (1-20): Une séquence peptidique plus longue de la région N-terminale de la protéine de cœur.

Comparaison: La protéine de cœur du VHC (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH est unique en raison de sa séquence spécifique et de son rôle fonctionnel dans le cycle de vie viral. Comparée à d'autres peptides similaires, elle a des interactions distinctes avec les composants de la cellule hôte et contribue de manière unique à l'assemblage et à la stabilité de la nucléocapside virale .

Propriétés

Formule moléculaire |

C39H59N9O11 |

|---|---|

Poids moléculaire |

829.9 g/mol |

Nom IUPAC |

1-[2-[[6-amino-2-[[2-[[2-[[5-amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C39H59N9O11/c1-22(2)32(47-36(55)27(21-31(50)51)45-35(54)26(15-16-30(41)49)43-33(52)24-13-8-18-42-24)37(56)44-25(12-6-7-17-40)34(53)46-28(20-23-10-4-3-5-11-23)38(57)48-19-9-14-29(48)39(58)59/h3-5,10-11,22,24-29,32,42H,6-9,12-21,40H2,1-2H3,(H2,41,49)(H,43,52)(H,44,56)(H,45,54)(H,46,53)(H,47,55)(H,50,51)(H,58,59) |

Clé InChI |

MFFBHXGACRCPGU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12308033.png)

![rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers](/img/structure/B12308041.png)

![methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate](/img/structure/B12308047.png)

![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)

![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)

![Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)